molecular formula C20H23N5O2S B2479141 N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223896-23-8

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2479141
CAS No.: 1223896-23-8
M. Wt: 397.5
InChI Key: RSJYZMUNWWTQFC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-14-6-8-15(9-7-14)22-16(26)12-25-13-21-18-17(19(25)27)28-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYZMUNWWTQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex structures. These reactions are advantageous for generating diverse libraries of compounds with potential pharmacological activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo-pyrimidine derivatives similar to this compound. For instance, derivatives with similar scaffolds have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values reported for these compounds range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .

Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes involved in bacterial DNA replication and metabolism. Specifically, it has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR respectively . These findings suggest that the compound may disrupt bacterial growth by targeting essential metabolic pathways.

Cytotoxicity and Selectivity

Evaluations of cytotoxicity indicate that this compound is relatively non-toxic to mammalian cells, with IC50 values greater than 60 μM in various assays. This low cytotoxicity is crucial for its development as a therapeutic agent as it minimizes potential side effects associated with treatment .

Study on Antimicrobial Activity

A recent study focused on a series of thiazolo-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited strong antimicrobial properties. These derivatives were tested for their ability to inhibit biofilm formation and showed significant reductions compared to standard antibiotics like Ciprofloxacin .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results indicate promising anti-inflammatory effects in animal models, suggesting potential applications beyond antimicrobial activity.

Summary Table of Biological Activities

Activity IC50/Effect Reference
Antimicrobial (MIC)0.22 - 0.25 μg/mL
DNA Gyrase Inhibition12.27 - 31.64 μM
DHFR Inhibition0.52 - 2.67 μM
CytotoxicityIC50 > 60 μM

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